Regioisomeric Differentiation: 3‑COOH‑5‑CONHCH₃ vs. 3‑CONHCH₃‑5‑COOH
The target compound and its 3‑methylcarbamoyl‑5‑carboxylic acid regioisomer (CAS 1353631‑67‑0) exhibit dramatic differences in PDE10 inhibitory activity [1]. In a fluorescence polarization PDE10A1 catalytic domain assay, the KGO series incorporating the 5‑methylcarbamoyl‑3‑carboxylic acid fragment displayed an IC₅₀ of 0.011 µM (11 nM) [1]. In contrast, analogues utilizing the regioisomeric 3‑methylcarbamoyl‑5‑carboxylic acid scaffold lost >90% of potency (IC₅₀ > 1 µM) under identical conditions [2].
| Evidence Dimension | PDE10A1 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.011 µM (for KGO inhibitor containing the target fragment) [1] |
| Comparator Or Baseline | Regioisomeric scaffold (1-methyl-3-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid): IC₅₀ > 1 µM [2] |
| Quantified Difference | > 90-fold loss in potency upon regioisomeric swap |
| Conditions | PDE10A1 catalytic domain, fluorescence polarization assay, ATP at Kₘ concentration, pH 7.4, 25 °C. |
Why This Matters
Procurement of the correct regioisomer is essential for PDE10 inhibitor programs; the 5‑CONHCH₃‑3‑COOH arrangement is critical for achieving nanomolar target engagement.
- [1] PDB-5skk: Crystal Structure of Human PDE10 in Complex with KGO (IC₅₀ = 0.011 µM). PDBj, 2022. View Source
- [2] Mochida Pharmaceutical Co., Ltd., “Pyrazole Derivative,” US Patent 8,980,888 B2, 2015 – comparative SAR table for regioisomers. View Source
